molecular formula C12H17F3N4O B2408484 5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 2101196-51-2

5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B2408484
CAS No.: 2101196-51-2
M. Wt: 290.29
InChI Key: CUJQDCPUACCXSO-UHFFFAOYSA-N
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Description

5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a trifluoroethyl substituent at the 1-position and an azepane-1-carbonyl group at the 5-position. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

[4-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-10(9(16)7-17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJQDCPUACCXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=NN2CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.

    Attachment of the Azepan-1-ylcarbonyl Group: This can be done through an acylation reaction using azepan-1-ylcarbonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, pyrazole derivatives are often investigated for their potential as therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other applications.

Mechanism of Action

The mechanism of action of 5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity, while the azepan-1-ylcarbonyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
Target Compound 1-(2,2,2-trifluoroethyl), 5-(azepane-1-carbonyl) C₁₂H₁₆F₃N₃O Trifluoroethyl, Azepane-carbonyl
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine 1-(2,2,2-trifluoroethyl), 4-amine C₅H₆F₃N₃ Trifluoroethyl, Primary amine
3,4-Dimethoxy-N-[1-(trifluoroethyl)-pyrazol-4-yl]benzamide 1-(trifluoroethyl), 4-benzamide C₁₇H₁₇F₃N₄O₃ Trifluoroethyl, Benzamide
4-(4-Fluorophenyl)-3-pyridinyl-1-(2,4,6-trichlorophenyl)-pyrazol-5-amine 1-(trichlorophenyl), 3-pyridinyl, 4-fluorophenyl C₂₀H₁₂Cl₃FN₄ Trichlorophenyl, Aromatic rings

Key Observations :

  • The trifluoroethyl group is a common feature in all compounds, contributing to electron-withdrawing effects and metabolic resistance.

Key Observations :

  • The target compound likely shares synthetic steps (e.g., trifluoroethylation) with simpler analogs .
  • Azepane coupling may follow protocols similar to benzamide derivatives, as seen in .

Physicochemical Properties

Table 3: Physical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C)
Target Compound ~305.3 Likely DMSO-soluble N/A
1-(Trifluoroethyl)-pyrazol-4-amine 165.12 Soluble in DMSO N/A
3,4-Dimethoxy-N-[1-trifluoroethyl-pyrazol-4-yl]benzamide 382.34 Not reported 215.8–216.3

Key Observations :

  • High melting points in benzamide derivatives (e.g., 215.8°C ) suggest greater crystallinity than the target compound.

Biological Activity

5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. The compound's unique structure, featuring both azepane and trifluoroethyl moieties, suggests a diverse range of interactions within biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • A pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • An azepane moiety : A seven-membered saturated nitrogen-containing ring.
  • A trifluoroethyl group : This group enhances lipophilicity and may influence the compound's biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a variety of biological activities including:

  • Antimicrobial properties : Pyrazoles have been shown to possess antibacterial and antifungal activities.
  • Anticancer effects : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory activity : Some compounds in this class can inhibit inflammatory pathways.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.
  • Modulation of Signaling Pathways : Pyrazole derivatives may affect signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines. The findings indicated that compounds with similar structures to this compound showed significant inhibition of cell growth in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of pyrazole derivatives. The results demonstrated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX and LOX activities

Q & A

Q. What are the common synthetic routes for preparing 5-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step protocols, such as:

  • Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles.
  • Step 2: Functionalization at the 4-position with an amine group using nucleophilic substitution or reductive amination.
  • Step 3: Introduction of the azepane-1-carbonyl moiety via amide coupling (e.g., using EDC/HOBt or DCC).
  • Step 4: Trifluoroethylation at the 1-position using 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization Tips:
  • Monitor reaction progress with HPLC or TLC to adjust stoichiometry and temperature.
  • Use anhydrous solvents to prevent hydrolysis of the trifluoroethyl group.
  • Reference multi-step pyrazole syntheses in similar compounds .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing pyrazole ring protons from azepane signals).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves crystal packing and stereoelectronic effects, as demonstrated for structurally related pyrazoles .
  • HPLC-PDA: Assesses purity (>95% recommended for biological assays).

Q. What safety precautions are necessary when handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles.
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Refer to PubChem safety protocols for analogous amines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

Answer:

  • Substituent Variation: Modify the azepane ring (e.g., replace with piperidine or morpholine) to alter lipophilicity and hydrogen-bonding capacity.
  • Trifluoroethyl Group: Test analogs with difluoroethyl or pentafluoropropyl groups to evaluate fluorination effects on metabolic stability.
  • Pyrazole Core: Introduce electron-withdrawing groups (e.g., –NO₂) at the 3-position to modulate electronic properties.
  • Validation: Use enzyme inhibition assays (e.g., kinase or protease panels) and compare IC₅₀ values. See SAR strategies in fluorinated pyrazoles .

Q. What computational methods are effective for predicting binding interactions with target enzymes?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models: Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with activity data.
  • Integration: Cross-validate computational predictions with experimental IC₅₀ and SPR binding data .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

  • Control Experiments: Confirm compound purity and stability under assay conditions (e.g., pH, temperature).
  • Assay Reproducibility: Use standardized protocols (e.g., ATP concentration in kinase assays).
  • Structural Confirmation: Re-characterize the compound via X-ray or NMR if degradation is suspected.
  • Meta-Analysis: Compare results with structurally similar compounds (e.g., fluorophenyl-substituted pyrazoles) to identify trends .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

Answer:

  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., trifluoroethylation).
  • Catalysis: Optimize transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce side reactions.
  • Process Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Case Study: Refer to scaled-up pyrazole syntheses with >80% yield .

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